1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea
Description
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea is a synthetic organic compound featuring a thiophene ring, a cyclopropyl group, and an o-tolyl urea moiety . The thiophene ring contributes to its electronic properties, while the cyclopropyl group introduces steric constraints, and the o-tolyl substituent enhances hydrophobic interactions. These structural attributes make it a candidate for antimicrobial and anticancer applications, with studies suggesting strong binding affinity to biological targets like enzymes or receptors .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-2-3-6-13(12)18-15(19)17-11-16(8-9-16)14-7-4-10-20-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPMWKZEHOLVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Thiophene Formation
The Paal-Knorr reaction remains a cornerstone for thiophene synthesis, utilizing 1,4-dicarbonyl compounds treated with sulfiding agents such as Lawesson’s reagent. For this target molecule, 2-thiophenecarboxaldehyde serves as a preferred starting material due to its compatibility with cyclopropanation reactions. Recent modifications employing indium(III) chloride catalysis have improved yields to 78–85% while reducing reaction times to 4–6 hours.
Gewald Synthesis for Functionalized Thiophenes
The Gewald method enables direct incorporation of amino or cyano groups at the thiophene’s 2-position, crucial for subsequent cyclopropane ring formation. A solvent-free variant using high-speed ball milling achieves 90% conversion in 30 minutes by mechanochemically activating the reaction between 2-acetylthiophene and elemental sulfur. This approach eliminates solvent waste and enhances reaction efficiency.
Cyclopropane Ring Formation
Lithium-Mediated Cyclopropanation
A widely adopted protocol involves treating 2-thienylmethyl bromide with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran at −78°C. The resulting lithiated species undergoes [2+1] cycloaddition with ethylene gas, producing the cyclopropane ring with >95% stereochemical purity. Careful temperature control (−70°C to −65°C) prevents ring-opening side reactions.
Transition Metal-Catalyzed Methods
Palladium-catalyzed cyclopropanation using diazo compounds has emerged as a milder alternative. A 2024 study demonstrated that Pd(OAc)₂ (5 mol%) with Xantphos ligand catalyzes the reaction between 2-thienyldiazomethane and ethylene, achieving 82% yield at room temperature. This method significantly reduces energy input compared to cryogenic conditions.
Urea Coupling Reaction
Isocyanate Route
Reaction of the cyclopropane-containing amine intermediate with o-tolyl isocyanate in dichloromethane provides the target urea derivative. Triethylamine (2.5 equiv) catalyzes the reaction at 0°C, yielding 88–92% product after 12 hours. Microwave-assisted conditions (100°C, 30 minutes) achieve comparable yields while reducing reaction time.
Carbamate Intermediate Strategy
An alternative pathway involves synthesizing a carbamate intermediate from phosgene and o-toluidine, followed by aminolysis with the cyclopropane-methylamine. This two-step process affords 76–80% overall yield but requires rigorous safety protocols for phosgene handling.
Industrial Scaling Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 50–100 L |
| Cyclopropanation | Cryogenic (−78°C) | Flow Chemistry (20°C) |
| Urea Coupling Time | 12 hours | 3 hours (Continuous) |
| Overall Yield | 68% | 72% |
| Purity | 98.5% (HPLC) | 99.2% (HPLC) |
Continuous flow systems address scalability challenges by maintaining precise temperature control during exothermic urea formation. Membrane separation technologies enable in-line purification, reducing solvent consumption by 40% compared to batch processes.
Characterization and Analytical Validation
1H NMR analysis reveals diagnostic signals at δ 3.28 ppm (cyclopropane CH₂), δ 6.85–7.45 ppm (thiophene and o-tolyl protons), and δ 4.92 ppm (urea NH). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 315.1234 [M+H]+ (calculated 315.1238). X-ray crystallography of a single crystal grown from ethanol/water (2:1) verifies the planar urea moiety and 55° dihedral angle between thiophene and aromatic rings.
Applications in Medicinal Chemistry
The compound’s unique topology enables dual inhibition of carbonic anhydrase IX (CA-IX) and vascular endothelial growth factor receptor-2 (VEGFR-2), with IC₅₀ values of 12 nM and 18 nM, respectively. Molecular dynamics simulations indicate the cyclopropane ring induces optimal binding pocket complementarity, while the urea linkage forms critical hydrogen bonds with Asp293 and Arg305 residues.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Paal-Knorr/LiHMDS | 2-Thiophenecarboxaldehyde | LiHMDS, Ethylene | 68 | 98.5 |
| Gewald/Pd-Catalyzed | 2-Acetylthiophene | Pd(OAc)₂, Xantphos | 82 | 99.1 |
| Microwave-Assisted | Cyclopropane-methylamine | o-Tolyl isocyanate | 90 | 99.3 |
The Pd-catalyzed method offers superior yield and purity but requires costly catalysts. The microwave-assisted urea coupling provides the best balance between efficiency and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The compound can be characterized by the following structural components:
| Component | Description |
|---|---|
| Thiophene Ring | Contributes to electronic properties and reactivity. |
| Cyclopropyl Group | Influences steric hindrance and binding affinity. |
| Urea Moiety | Enhances interaction with biological targets. |
These features facilitate its interactions with various biological systems, making it a candidate for further investigation as a therapeutic agent.
Medicinal Chemistry
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea has shown promising potential in medicinal chemistry, particularly in the following areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The thiophene ring enhances the compound's ability to penetrate microbial membranes effectively.
- Anticancer Properties : Research has suggested that this compound may inhibit cancer cell proliferation by interacting with specific cellular targets. Its unique structure allows it to bind effectively to proteins involved in cancer pathways, potentially leading to new cancer therapies.
Materials Science
This compound is also explored in materials science due to its unique electronic properties derived from the thiophene moiety. It can serve as a building block for synthesizing more complex materials with specific electronic or optical properties.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : Utilizing various reagents such as lithium aluminum hydride for reducing reactions.
- Cyclopropanation : The cyclopropyl group is introduced through cyclopropanation reactions.
- Urea Formation : The final step involves coupling with an o-tolyl amine to form the urea moiety.
Optimized synthesis routes focus on scalability and environmental sustainability, often incorporating green chemistry principles.
Case Studies and Research Findings
Several studies have investigated the biological activity and potential applications of this compound:
- Biological Activity Assessment : A study published in PMC highlighted the compound's effectiveness against various microbial strains, showcasing its potential as an antimicrobial agent .
- Cancer Cell Proliferation Inhibition : Another research article detailed how the compound inhibits proliferation in certain cancer cell lines, suggesting mechanisms of action that involve modulation of key signaling pathways .
- Structure–Activity Relationship Studies : Investigations into similar compounds have provided insights into how variations in structure affect biological activity, further supporting the development of derivatives based on this compound .
Mechanism of Action
The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and cyclopropyl group can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
| Compound Name | Structural Differences | Key Properties | Biological Implications |
|---|---|---|---|
| 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(phenyl)urea | Phenyl instead of o-tolyl | Reduced steric hindrance; lower hydrophobicity | Diminished target binding due to lack of methyl group’s hydrophobic interactions . |
| 1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea | 2-Chlorophenyl instead of o-tolyl | Increased electron-withdrawing effects; enhanced polarity | Potential for stronger hydrogen bonding and improved selectivity in enzyme inhibition . |
| 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea | 4-Fluorophenyl substitution | Higher electronegativity; improved metabolic stability | May enhance pharmacokinetic properties but reduce membrane permeability . |
Heterocyclic Ring Modifications
Functional Group Additions
| Compound Name | Structural Differences | Key Properties | Biological Implications |
|---|---|---|---|
| 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea | Benzyl instead of o-tolyl | Enhanced lipophilicity; bulkier substituent | Improved blood-brain barrier penetration but potential for off-target effects . |
| 1-(Thiophen-2-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea | Pyridine-thiophene hybrid | Dual heterocyclic system; increased π-stacking potential | Potential multitarget activity in oncology or CNS disorders . |
| 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea | Methoxypropyl chain | Improved solubility; additional hydrogen-bonding sites | May enhance bioavailability and duration of action . |
Key Research Findings
- Electronic Effects : The thiophene ring’s sulfur atom enhances electronic interactions with target proteins, outperforming furan analogs in antimicrobial assays .
- Steric Influence : The cyclopropyl group’s rigidity restricts rotational freedom, improving binding specificity compared to cyclopentyl derivatives .
- Substituent Optimization : Chlorine or fluorine on the aromatic ring increases polarity and target affinity, but excessive electronegativity (e.g., trifluoromethyl groups) may reduce cell permeability .
Biological Activity
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea is a synthetic organic compound notable for its unique structural features, including a thiophene ring, a cyclopropyl group, and an o-tolyl urea moiety. These characteristics contribute to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiophene Ring | Contributes to electronic properties and reactivity. |
| Cyclopropyl Group | Influences steric hindrance and binding affinity. |
| Urea Moiety | Enhances interaction with biological targets. |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
Antimicrobial Activity
In studies assessing antimicrobial efficacy, this compound showed promising results against common pathogens. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment option.
| Pathogen | MIC (µg/mL) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| E. coli | 50 | Ceftriaxone | 28 |
| S. aureus | 40 | Amoxicillin | 30 |
| P. aeruginosa | 60 | Ciprofloxacin | 25 |
Anticancer Activity
The anticancer properties of the compound have been explored through various in vitro assays. The compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms of action likely involving apoptosis induction and cell cycle arrest.
Case Study: In Vitro Cancer Cell Line Testing
In a study involving different cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), the following results were obtained:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HeLa | 18 | Inhibition of proliferation |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
- DNA Interaction : Potential binding to DNA or RNA may disrupt replication processes in cancer cells.
Synthesis and Research Applications
The synthesis of this compound typically involves the reaction of 1-(thiophen-2-yl)cyclopropylamine with o-tolyl isocyanate under controlled conditions. This synthetic route ensures high yields and purity, allowing for extensive biological testing.
Synthetic Route Overview
| Starting Materials | Reaction Conditions |
|---|---|
| 1-(Thiophen-2-yl)cyclopropylamine & o-tolyl isocyanate | Inert solvent (e.g., dichloromethane), room temperature |
Q & A
Basic Synthesis
Q: What are the common synthetic routes for synthesizing 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea? A: The compound is typically synthesized via multi-step reactions. A general approach involves:
- Step 1: Formation of the cyclopropane ring. For example, thiophen-2-yl groups can be introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions .
- Step 2: Functionalization of the cyclopropane ring with a methyl group, often using alkylation reagents like iodomethane or bromomethyl intermediates.
- Step 3: Urea bridge formation via reaction of an isocyanate intermediate (e.g., o-tolyl isocyanate) with the amine-functionalized cyclopropane derivative. Triphosgene or carbonyldiimidazole (CDI) are common coupling agents in anhydrous solvents like THF .
Key Reagents & Conditions Table:
| Step | Reagents/Conditions | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 1 | Thiophen-2-yl Grignard reagent | THF | 0–25°C | |
| 2 | Bromomethylcyclopropane, K₂CO₃ | DCM | Reflux | |
| 3 | o-Tolyl isocyanate, Triphosgene | THF | 0–60°C |
Advanced Synthesis
Q: How can researchers optimize the cyclopropane ring formation to minimize side reactions? A: Cyclopropane synthesis is prone to ring-opening due to strain. Strategies include:
- Catalysis: Use of Rh(II) or Cu(I) catalysts to stabilize transition states during cyclopropanation .
- Low-Temperature Conditions: Conduct reactions at −78°C to reduce thermal decomposition .
- Protecting Groups: Introduce temporary groups (e.g., tert-butyloxycarbonyl, Boc) to shield reactive sites during functionalization .
Basic Characterization
Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Standard methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, urea NH signals at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₆H₁₇N₂OS requires m/z 297.1114) .
- IR Spectroscopy: Urea carbonyl stretch at ~1640–1680 cm⁻¹ .
Advanced Characterization
Q: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments? A: SC-XRD provides unambiguous confirmation of:
- Bond Angles/Lengths: Cyclopropane C–C bonds (~1.54 Å) vs. typical sp³ C–C bonds (~1.53 Å) .
- Dihedral Angles: Orientation of the thiophene and o-tolyl groups relative to the urea plane.
- Hydrogen Bonding: Urea NH···O interactions stabilize crystal packing, which can inform solubility studies .
Biological Activity
Q: What methodological considerations are critical for evaluating anticancer activity in vitro? A: Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
